4-(1H-pyrazol-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide
Description
4-(1H-Pyrazol-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide core substituted with a pyrazole moiety at the 4-position and a cyclopentyl group linked to a thiophene ring at the N-position. This structural architecture combines pharmacophores known for diverse biological activities:
- Sulfonamide group: Implicated in antimicrobial and anticancer activities due to its ability to inhibit carbonic anhydrases and other enzymatic targets .
- Pyrazole: A heterocyclic scaffold frequently associated with anti-inflammatory, antiviral, and kinase-modulating properties .
- Thiophene: A sulfur-containing aromatic ring often utilized in drug design for its metabolic stability and role in enhancing lipophilicity and target binding .
Properties
IUPAC Name |
4-pyrazol-1-yl-N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c22-25(23,16-8-6-15(7-9-16)21-13-4-12-19-21)20-18(10-1-2-11-18)17-5-3-14-24-17/h3-9,12-14,20H,1-2,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMSDRSPFDUTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thiophene and benzenesulfonamide groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the efficacy of pyrazole derivatives, including the compound , as potential inhibitors of various cancer cell lines.
- Mechanism of Action : Pyrazole compounds have been shown to interact with key signaling pathways involved in cancer progression, particularly through inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These interactions can lead to reduced proliferation and increased apoptosis in cancer cells .
- Case Studies : A notable study demonstrated that derivatives of 4-thiophenyl-pyrazole exhibited significant cytotoxic effects against several human cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The study utilized molecular modeling to optimize the interaction between the compounds and their targets, resulting in promising candidates for further development .
Table 1: Cytotoxicity Profiles of Pyrazole Derivatives
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | A549 | 0.045 |
| Compound B | HepG2 | 0.038 |
| 4-(1H-pyrazol-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide | H460 | TBD |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively studied, showing effectiveness against various bacterial and fungal strains.
- Antibacterial Activity : Research indicates that certain pyrazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group enhances this activity by interfering with bacterial folic acid synthesis .
- Fungal Infections : The compound has shown potential antifungal activity, making it a candidate for treating infections caused by fungi such as Candida species. The mechanism involves disruption of fungal cell wall synthesis and function .
Table 2: Antimicrobial Efficacy of Selected Pyrazole Derivatives
| Compound Name | Bacteria/Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 0.5 µg/mL |
| Compound D | S. aureus | 0.3 µg/mL |
| This compound | C. albicans | TBD |
Antileishmanial Properties
Leishmaniasis remains a significant public health concern, particularly in tropical regions. The search for effective treatments has led to the exploration of pyrazole derivatives.
- Research Findings : A series of studies have shown that compounds similar to this compound exhibit promising antileishmanial activity against Leishmania infantum and Leishmania amazonensis. Some derivatives demonstrated efficacy comparable to standard treatments like pentamidine but with reduced cytotoxicity towards mammalian cells .
Table 3: Efficacy Against Leishmania Species
| Compound Name | Leishmania Species | IC50 Value (µM) |
|---|---|---|
| Compound E | L. infantum | 0.059 |
| Compound F | L. amazonensis | 0.070 |
| This compound | L. chagasi | TBD |
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Insights
Role of Sulfonamide Core : The benzenesulfonamide scaffold is critical for binding enzymes like carbonic anhydrase, with substituents dictating selectivity. For example, pyrazole and thiophene groups may optimize interactions with hydrophobic enzyme pockets .
Impact of Heterocyclic Substituents :
- Pyrazole improves metabolic stability and hydrogen-bonding capacity, as seen in compound 60’s anticancer activity .
- Thiophene enhances π-π stacking with biological targets, a feature leveraged in antimicrobial derivatives (e.g., compounds 51–56) .
Comparative Limitations : The target compound’s cyclopentyl-thiophene group is structurally distinct from simpler aryl/thiophene substituents in analogs, which may alter bioavailability or toxicity profiles.
Biological Activity
4-(1H-pyrazol-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. The general synthetic pathway includes:
- Formation of the pyrazole ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Thiophene incorporation : Introducing thiophene moieties through electrophilic substitution or coupling reactions.
- Sulfonamide formation : Reacting the resultant pyrazole with benzenesulfonyl chloride to form the final sulfonamide product.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For example, derivatives of pyrazole have shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. In vitro studies reported IC50 values in the micromolar range, indicating potent cytotoxic effects compared to standard chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 5.2 | |
| Compound B | A549 | 3.8 | |
| 4-Pyrazolyl derivative | HepG2 | 2.5 |
Antimicrobial Activity
The antimicrobial properties of related pyrazole derivatives have been extensively studied. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives demonstrated significant antimicrobial activity against various pathogens with minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation.
Leishmanicidal Activity
In addition to its anticancer and antimicrobial properties, this compound has shown promise in treating leishmaniasis, a disease caused by protozoan parasites. Research indicated that certain derivatives exhibited activity comparable to pentamidine, a standard treatment, but with reduced cytotoxicity towards mammalian cells . This highlights the potential for developing safer antileishmanial agents based on this scaffold.
Case Studies
Several studies have focused on the biological evaluation of pyrazole derivatives similar to this compound:
- Anticancer Efficacy : A study evaluated a series of pyrazole derivatives against multiple cancer cell lines, demonstrating that modifications in the substituents significantly affected their efficacy and selectivity .
- Antimicrobial Mechanism : Another investigation delved into the mechanisms by which these compounds exert their antimicrobial effects, suggesting that they may inhibit specific enzymes critical for bacterial survival .
- Leishmaniasis Treatment : A detailed examination of the leishmanicidal activity revealed that structural modifications could enhance potency while minimizing toxicity, paving the way for new therapeutic strategies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-(1H-pyrazol-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide?
- Methodological Answer : Multi-step organic synthesis is typically employed, involving:
- Step 1 : Formation of the cyclopentyl-thiophene intermediate via Friedel-Crafts alkylation or cross-coupling reactions.
- Step 2 : Sulfonylation of the benzenesulfonamide core with 1H-pyrazole under controlled conditions (e.g., DCM as solvent, 0–5°C to minimize side reactions).
- Step 3 : Purification via column chromatography and recrystallization.
- Key Parameters : Solvent polarity (e.g., DMF vs. THF) and temperature significantly impact yields (typically 45–65%) .
- Validation : Structural confirmation via H/C NMR (aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10.2 ppm) and HRMS (exact mass ± 0.001 Da) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : H NMR (integration ratios for thiophene and pyrazole protons), C NMR (carbonyl signals at ~165 ppm), and IR (S=O stretches at 1150–1350 cm).
- Mass Spectrometry : HRMS with [M+H] matching theoretical mass (e.g., CHNOS: Calc. 396.08, Obs. 396.07) .
- X-ray Crystallography (if crystalline): Resolves bond lengths and dihedral angles for the sulfonamide-thiophene linkage .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
- Methodological Answer :
- Core Modifications : Replace the cyclopentyl group with cyclohexyl (increases lipophilicity) or introduce electron-withdrawing groups on the benzene ring (enhances target binding).
- Thiophene vs. Furan : Thiophene’s sulfur atom improves π-stacking in hydrophobic enzyme pockets (e.g., COX-2 inhibition vs. COX-1 selectivity) .
- Data Table :
| Modification | Activity (IC, nM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| Parent Compound | 25 ± 3 | 15:1 |
| Cyclohexyl Analog | 18 ± 2 | 22:1 |
| 4-NO Benzene | 12 ± 1 | 30:1 |
Q. How can conflicting in vitro vs. in vivo efficacy data be reconciled for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., via LC-MS/MS) to identify rapid clearance (e.g., t < 2h in rodents).
- Metabolite Identification : Use hepatic microsomes to detect oxidative metabolites (e.g., sulfoxide formation) that reduce activity .
- Formulation Optimization : Encapsulate in PEGylated liposomes to enhance bioavailability (e.g., increase AUC by 3-fold) .
- Contradiction Resolution : Low solubility (<10 µg/mL in PBS) may explain poor in vivo efficacy despite high in vitro potency .
Q. What strategies mitigate metabolic instability of the pyrazole-thiophene motif?
- Methodological Answer :
- Isosteric Replacement : Substitute thiophene with 1,2,3-thiadiazole (resists CYP3A4 oxidation).
- Deuterium Labeling : Replace vulnerable C-H bonds (e.g., cyclopentyl methylene) with C-D to slow metabolism .
- Prodrug Design : Mask the sulfonamide as an ester (hydrolyzed in vivo by esterases).
- Data : Deuterated analogs show 2.5-fold longer t in rat models .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate this compound’s antitumor potential?
- Methodological Answer :
- In Vitro : MTT assay on cancer cell lines (e.g., MCF-7, IC = 8 µM) with doxorubicin as positive control .
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., Bcl-2 downregulation, caspase-3 cleavage).
- In Vivo : Xenograft models (e.g., BALB/c mice) with tumor volume measurement and histopathology .
- Statistical Analysis : Use ANOVA with post-hoc Tukey test (p < 0.05) to compare dose-response curves .
Q. What computational tools predict target binding modes for this compound?
- Methodological Answer :
- Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 3LN1). Key residues: Arg120 (H-bond with sulfonamide), Tyr355 (π-stacking with thiophene) .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å).
- Free Energy Calculations : MM/GBSA predicts ΔG (e.g., −42.5 kcal/mol for the parent compound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
